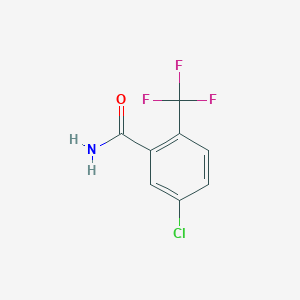

5-Chloro-2-(trifluoromethyl)benzamide

描述

Contextualizing 5-Chloro-2-(trifluoromethyl)benzamide within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamido group (-C(=O)NH2). nih.govfiveable.me This structural motif is the parent of the class of benzamides and serves as the foundation for a vast number of derivatives. nih.govwikipedia.org this compound is a derivative of this core structure, distinguished by the substitution of hydrogen atoms on the benzene ring with a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. The fundamental benzamide structure is a prevalent feature in many biologically active molecules and serves as a versatile building block in organic synthesis. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 654-94-4 |

| Molecular Formula | C₈H₅ClF₃NO |

| Molecular Weight | 223.58 g/mol |

| Melting Point | 137 °C |

Data sourced from multiple chemical property databases. chemicalbook.comscbt.com

Significance of Trifluoromethyl and Chloro Substituents in Benzamide Analogues for Advanced Chemical Inquiry

The trifluoromethyl group is a privileged structural motif in medicinal chemistry due to its unique electronic and steric properties. bohrium.comnih.gov Its high electronegativity makes it a strong electron-withdrawing group, which can significantly alter the acidity and basicity of nearby functional groups. mdpi.comwikipedia.org A key feature of the -CF₃ group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic oxidation, a common pathway for drug deactivation. mdpi.com This substituent also increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes. mdpi.comnih.gov Furthermore, the trifluoromethyl group is often used as a bioisostere, replacing a methyl or chloro group to fine-tune a molecule's steric and electronic profile. wikipedia.org

The chloro substituent also plays a vital role in modulating a molecule's properties. Chlorine is one of the most common atoms found in small-molecule drugs approved by the FDA. nih.govresearchgate.net Its inclusion can lead to profound improvements in biological potency and can favorably alter pharmacokinetic parameters such as in vivo clearance and half-life. nih.govresearchgate.net Depending on its position on the aromatic ring and the nature of the surrounding scaffold, chlorine can act as either an electron-donating or electron-withdrawing group. rsc.org The addition of a chlorine atom generally increases a molecule's lipophilicity, which can enhance its binding to biological targets through van der Waals interactions. researchgate.net In some instances, the simple substitution of a hydrogen atom with chlorine has resulted in remarkable enhancements in potency, an observation sometimes referred to as the "magic chloro effect". nih.gov

Table 2: Comparative Effects of Chloro and Trifluoromethyl Substituents

| Feature | Chloro (-Cl) Group | Trifluoromethyl (-CF₃) Group |

|---|---|---|

| Electronegativity | High | Very High wikipedia.org |

| Lipophilicity | Increases molecular lipophilicity researchgate.net | Significantly increases lipophilicity mdpi.com |

| Metabolic Stability | Can block sites of metabolism | Confers high metabolic stability due to strong C-F bonds mdpi.com |

| Electronic Effect | Can be electron-donating or withdrawing rsc.org | Strongly electron-withdrawing mdpi.com |

| Bioisosterism | Can act as a bioisostere for -OH, -SH, or -CF₃ rsc.org | Often used as a bioisostere for methyl or chloro groups wikipedia.org |

Evolution of Research Trajectories for this compound and Related Chemical Entities

The research trajectory for compounds like this compound has evolved from initial synthesis and characterization to its application as a valuable intermediate in the construction of more complex, high-value molecules. Organic compounds possessing a trifluoromethyl benzamide structure are recognized for their utility in the fields of medicines and pesticides. google.com

Initial research efforts in this area often focus on developing efficient synthetic routes. For instance, methods have been developed for synthesizing related structures, such as 2-trifluoromethyl benzamide, from readily available starting materials like dichlorobenzotrifluoride. google.com The primary value of this compound in contemporary research lies in its role as a building block. The benzamide moiety provides a stable scaffold, while the chloro and trifluoromethyl groups offer tailored properties and potential reactive handles for further chemical modification.

More recent research demonstrates the use of similar chloro-benzamide scaffolds in the synthesis of novel compounds for biological evaluation. For example, derivatives of 5-chloro-2-methoxy-benzamide have been synthesized and investigated for their anti-cancer properties. researchgate.net This indicates a broader research trend where the 5-chloro-benzamide core is a key component in generating libraries of compounds for screening. The strategic combination of the chloro and trifluoromethyl groups makes these types of intermediates particularly useful in the agrochemical and pharmaceutical industries, where modulating lipophilicity, metabolic stability, and target binding is essential for developing effective agents. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXSHBPNICIQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378754 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-94-4 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 654-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Trifluoromethyl Benzamide

Established Synthetic Routes for 5-Chloro-2-(trifluoromethyl)benzamide

The formation of the amide functional group is central to the synthesis of this compound. This is typically accomplished through the reaction of a carboxylic acid derivative with an amine source.

Amidation Reactions in the Synthesis of this compound

A common and effective method for synthesizing benzamides is the conversion of a corresponding benzoic acid to an acyl chloride, followed by reaction with ammonia (B1221849). In a typical procedure, the carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acyl chloride. ucla.edu This intermediate is then subjected to amidation with a concentrated solution of ammonia (NH₃) to yield the desired benzamide (B126). This two-step process is a fundamental transformation in organic synthesis for creating robust amide bonds.

| Step | Reactant | Reagent | Product | Description |

| 1 | Benzoic Acid Derivative | Thionyl Chloride (SOCl₂) | Acyl Chloride | Conversion of the carboxylic acid to a more reactive acyl chloride. |

| 2 | Acyl Chloride | Concentrated Ammonia (NH₃) | Benzamide | Nucleophilic acyl substitution to form the final amide product. |

Precursor Chemistry and Intermediate Transformations for this compound Synthesis

The synthesis of this compound relies on the availability and chemical manipulation of specific precursors. Key starting materials include substituted benzonitriles and benzoic acids, which undergo a series of transformations to arrive at the final product.

2-Chloro-5-(trifluoromethyl)benzonitrile (B1329294) serves as a crucial starting material in the synthesis of related benzamide structures. The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. lumenlearning.com While direct hydrolysis to this compound is a potential route, a more documented pathway involves the nitration of this precursor.

A well-documented synthetic route involves the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This intermediate is then converted to its corresponding amide. The process involves two main steps:

Formation of the Acid Chloride: 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is reacted with thionyl chloride to produce 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride.

Amidation: The resulting acid chloride is then treated with concentrated ammonia solution to afford 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) in good yield.

This multi-step synthesis highlights the importance of precursor chemistry and the sequential transformation of functional groups to achieve the desired benzamide structure.

| Precursor | Reaction | Intermediate | Reagent | Final Product |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Nitration | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Nitrating Acid Mixture | 2-chloro-3-nitro-5-(trifluoromethyl)benzamide |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Chlorination | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride | Thionyl Chloride | |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride | Amidation | Concentrated Ammonia |

Derivatization Strategies and Analogue Synthesis of this compound

The structural framework of this compound can be modified to generate a library of analogues with potentially diverse chemical and biological properties. These modifications often target the benzamide core.

Structural Modifications and Functional Group Interconversions on the Benzamide Core

While specific derivatization of this compound is not extensively detailed in the reviewed literature, general principles of benzamide modification can be applied. The amide nitrogen can be alkylated or arylated to produce N-substituted derivatives. Furthermore, the aromatic ring is amenable to various electrophilic substitution reactions, although the directing effects of the existing chloro and trifluoromethyl groups would need to be considered. Functional group interconversions, such as the reduction of the amide to an amine, could also be explored to expand the chemical space around this scaffold.

Exploration of Heterocyclic Substituents in this compound Analogues

The core structure of this compound serves as a scaffold for the introduction of various heterocyclic substituents, a common strategy in medicinal chemistry to explore new pharmacological activities. The synthesis of N-substituted benzamide derivatives is critical for developing new compounds, as the substituents on the amide nitrogen can significantly influence biological activity. nih.gov

One major avenue of exploration is the synthesis of benzimidazole (B57391) derivatives, which are known for a wide range of pharmacological properties. nih.gov General methods for synthesizing substituted benzimidazoles often involve the condensation of an o-phenylenediamine (B120857) with aldehydes or carboxylic acids under various catalytic conditions. nih.gov For instance, an efficient protocol for creating 1,2-disubstituted benzimidazoles uses p-toluenesulfonic acid as a catalyst under solvent-free grinding conditions, highlighting a method that is both high in efficiency and simple in its product isolation. nih.gov

Another important class of heterocyclic derivatives is the 1,2,3-triazoles. nih.gov While the copper-catalyzed Huisgen cycloaddition is a well-established method for creating 1-substituted 1,2,3-triazoles, the selective synthesis of 2-substituted isomers presents a greater challenge. nih.gov A multi-step flow synthesis has been developed for the preparation of 2-aryl-1,2,3-triazoles, demonstrating a modern approach to creating these specific isomers with good yields and high selectivity. nih.gov Such flow chemistry methods offer precise control over reaction conditions, which is crucial when dealing with reactive intermediates like diazonium species. nih.gov

Furthermore, the synthesis of 1,3-Benzothiazin-4-ones (BTZs), a promising class of anti-tuberculosis drug candidates, often starts from precursors structurally related to this compound. researchgate.netresearchgate.net For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid can be converted to the corresponding benzamide, which then serves as a key intermediate in the synthesis of BTZ derivatives. researchgate.netresearchgate.net

Multi-step Synthetic Sequences for Complex this compound Derivatives

The construction of complex molecules based on the this compound framework necessitates multi-step synthetic sequences. These sequences are designed to build molecular complexity in a controlled and efficient manner.

Continuous-flow synthesis represents a paradigm shift from traditional batch processing, allowing for the integration of multiple reaction steps into a single, uninterrupted sequence. nih.govsyrris.jp This technique has been successfully applied to the multi-step synthesis of various heterocyclic compounds and natural products. syrris.jp A flow process might involve pumping a starting material through packed columns containing immobilized reagents, catalysts, or scavengers, thereby telescoping several synthetic transformations into one continuous operation. syrris.jp This approach not only improves efficiency but also enhances safety, particularly when handling hazardous intermediates. For example, a three-step flow synthesis for 2-aryl-1,2,3-triazoles involves diazotization, reaction with malononitrile, nucleophilic addition, and a final copper(II)-catalyzed cyclization, with inline quenching of reactive diazonium intermediates to mitigate potential hazards. nih.gov

The synthesis of biologically active compounds often involves a series of functional group transformations. For example, starting from 5-chloro-2-hydroxy-N-phenylbenzamide, ethyl esters can be prepared by reaction with chloro-substituted acid ethyl esters. scilit.com These esters can then be condensed with hydrazine (B178648) to form hydrazides, which are versatile intermediates for further elaboration. scilit.com Reaction of these hydrazides with substituted benzaldehydes yields hydrazones, demonstrating a straightforward multi-step sequence to generate a library of diverse derivatives. scilit.com

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yields and purity is paramount for the successful application of synthesized compounds in research. Optimization of synthetic protocols involves the systematic variation of reaction parameters such as solvents, catalysts, temperature, and reaction time.

In the synthesis of benzamide derivatives, the choice of reagents and conditions can dramatically impact the outcome. A patented method for synthesizing 2-trifluoromethyl benzamide from 2,3-dichlorotrifluorotoluene reports a total yield of over 67% and a product purity exceeding 97%, achieved through a multi-step process involving fluorination, cyano substitution, hydrogenation, and hydrolysis. google.com This process was optimized to use cheap, readily available raw materials and to avoid common flammable, explosive, or highly toxic reagents. google.com

Purification is a critical step in ensuring the high quality of the final product. Common techniques include recrystallization and column chromatography. For instance, the purification of an N-substituted benzamide derivative was achieved using silica (B1680970) gel chromatography with a gradient of ethyl acetate (B1210297) and methylene (B1212753) chloride/methanol. Post-synthesis workup often involves extraction and washing steps to remove impurities before final purification. researchgate.net The purity of the final compounds is typically assessed by methods like High-Performance Liquid Chromatography (HPLC), which can provide precise quantification of the product's purity. researchgate.netsemanticscholar.org

The following table summarizes representative data on yields and purity for related benzamide derivatives, illustrating the outcomes of optimized synthetic processes.

| Compound Class | Synthetic Method | Yield (%) | Purity (%) | Source |

| 2-Trifluoromethyl benzamide | Multi-step from 2,3-dichlorotrifluorotoluene | > 67 | > 97 | google.com |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivative (4a) | Multi-step solution phase | 75 | > 99 | researchgate.netsemanticscholar.org |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivative (4b) | Multi-step solution phase | 72 | > 97 | researchgate.netsemanticscholar.org |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivative (4j) | Multi-step solution phase | 45 | > 98 | semanticscholar.org |

Advanced Characterization Techniques in Synthetic Verification of this compound and its Analogues

The structural confirmation and purity assessment of this compound and its analogues rely on a suite of advanced analytical techniques. Each method provides unique information that, when combined, offers a comprehensive characterization of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating molecular structure. nih.gov ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR details the carbon skeleton. scilit.comrsc.org More advanced 2D NMR techniques, such as HSQC, HMBC, and TOCSY, can establish connectivity between atoms, which is indispensable for confirming the structure of complex derivatives. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. nih.gov Techniques like Electrospray Ionization (ESI) are commonly employed to generate ions from the analyte, which are then analyzed to provide a precise mass-to-charge ratio. semanticscholar.org

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. scilit.com The presence of characteristic peaks for amide C=O and N-H bonds, for example, helps confirm the benzamide structure.

X-ray Crystallography provides unambiguous proof of a molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. rsc.org This technique was used to determine the molecular structures of precursors to antitubercular benzothiazinones, revealing details such as the twist of functional groups relative to the benzene (B151609) ring. researchgate.net

Elemental Analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared with the calculated theoretical values to confirm the molecular formula. rsc.org

The table below outlines the primary characterization techniques and their specific applications in the verification of this compound and its analogues.

| Technique | Application | Information Provided | Source |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical environment of protons and carbons, molecular skeleton | scilit.comsemanticscholar.orgrsc.org |

| Mass Spectrometry (MS) | Molecular Weight Determination | Precise mass-to-charge ratio, confirmation of molecular formula | scilit.comsemanticscholar.org |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Presence of key functional groups (e.g., C=O, N-H) | scilit.com |

| X-ray Crystallography | 3D Structural Determination | Precise atomic coordinates, bond lengths, and bond angles | researchgate.netrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantification of product purity and separation of impurities | researchgate.netsemanticscholar.org |

| Elemental Analysis | Elemental Composition | Confirmation of empirical and molecular formula | rsc.org |

Investigation of Biological Activities and Pharmacological Potentials of 5 Chloro 2 Trifluoromethyl Benzamide and Its Analogues

Anticancer Activity Studies

Analogues of 5-Chloro-2-(trifluoromethyl)benzamide have demonstrated significant potential as anticancer agents. Research has focused on their ability to inhibit the growth of cancer cells, understand the underlying mechanisms of action, and identify specific cancer types that are particularly susceptible to these compounds.

Derivatives built upon the benzamide (B126) framework have shown potent anti-proliferative activity against a range of human cancer cell lines. A series of synthesized 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were evaluated for their ability to inhibit cancer cell growth. semanticscholar.orgresearchgate.net Similarly, studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have identified compounds with significant anticancer activity. mdpi.com One of the most active compounds in this class, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated notable inhibitory effects. mdpi.com

Another novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), was found to inhibit the growth and colony formation of liver cancer cells (HepG2, Hep3B) in a concentration-dependent manner. nih.gov This highlights the versatility of the substituted benzamide structure in generating potent anticancer molecules.

The anticancer effects of benzamide analogues are often attributed to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. Mechanistic studies on a potent 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative revealed that it arrested the cell cycle in the G2/M phase and induced apoptosis in human pancreatic carcinoma cells. researchgate.net The induction of apoptosis is a critical mechanism for eliminating cancer cells.

The naphthofuran derivative NHDC was also found to induce the expression of genes that regulate apoptosis. nih.gov Other related benzimidazole (B57391) derivatives have been shown to suppress cell cycle progression and trigger apoptosis in various cancer cell lines, including lung, breast, and ovarian cancer. mdpi.comnih.gov This is often achieved by arresting the cell cycle at different phases, such as G1 or G2/M, which prevents the cancer cells from dividing and proliferating. mdpi.comfrontiersin.org The induction of apoptosis by these compounds can occur through the intrinsic pathway, which involves the permeabilization of the mitochondrial membrane and the activation of specific proteins like caspases. nih.gov

Research has shown that derivatives of this compound exhibit varying degrees of efficacy against different cancer cell lines. A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was evaluated against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. semanticscholar.orgresearchgate.net One of the most potent compounds from this series was further tested against a broader panel of cancer cells, with human pancreatic carcinoma (MIA PaCa-2) showing the highest sensitivity. semanticscholar.orgresearchgate.net

In a separate study, a thiazolo[4,5-d]pyrimidine derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be highly active against several cell lines, including leukemia (HL-60) and colon cancer (HCT-116). mdpi.com

The table below summarizes the observed activity of specific derivatives against the targeted cell lines.

| Cell Line | Cancer Type | Derivative Class | Observed Effect |

| HL-60 | Leukemia | Thiazolo[4,5-d]pyrimidine | High susceptibility, Growth % -41.20 mdpi.com |

| MIA PaCa-2 | Pancreatic Carcinoma | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | Highest sensitivity among tested lines semanticscholar.orgresearchgate.net |

| A2780 | Ovarian Cancer | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | Anti-proliferative activity observed semanticscholar.orgresearchgate.net |

| HCT-116 | Colon Cancer | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | Anti-proliferative activity observed semanticscholar.orgresearchgate.net |

| HCT-116 | Colon Cancer | Thiazolo[4,5-d]pyrimidine | High susceptibility, Growth % -27.21 mdpi.com |

Antimicrobial Research Applications

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat bacterial infections, including those caused by antibiotic-resistant pathogens.

Substituted benzamides have emerged as promising candidates for the development of new antibacterial agents. nih.gov A series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated for their in vitro activity against various bacteria. researchgate.net One derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was identified as the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Other research has focused on difluorobenzamide derivatives, which have also shown antimicrobial activity against MRSA. nih.gov

The increasing prevalence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), poses a significant global health threat. nih.gov Consequently, there is a critical need for new antimicrobial agents that are effective against these strains.

Derivatives of this compound have shown significant promise in this area. A study of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides assessed their bactericidal activity against clinical isolates of MRSA. nih.gov The compound 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide was found to be a particularly potent bactericidal agent, exhibiting a rapid, concentration-dependent killing effect against an MRSA strain. nih.gov This bactericidal effect was demonstrated through time-kill assays, which showed a significant reduction in bacterial count within hours of exposure. nih.gov

Furthermore, certain difluorobenzamide derivatives have demonstrated modest activity against vancomycin-resistant Enterococcus faecium (VRE), indicating the potential for this class of compounds to address multiple types of resistant bacteria. nih.gov

The table below details the antimicrobial efficacy of specific derivatives against resistant bacterial strains.

| Derivative | Target Strain | Assay | Key Finding |

| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | MRSA (63718) | Time-Kill Assay | Rapid, concentration-dependent bactericidal effect; >3 log10 CFU/mL reduction at 2x MIC within 4-8 hours. nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | MRSA | MIC Determination | Most active compound against MRSA with MICs of 15.62-31.25 μmol/L. researchgate.net |

| Isopentyloxy-substituted difluorobenzamide | VRE | MIC Determination | Modest antimicrobial activity observed. nih.gov |

Antibacterial Efficacy of this compound Derivatives

Bactericidal vs. Bacteriostatic Effects

The distinction between bactericidal and bacteriostatic activity is fundamental in evaluating antimicrobial agents. Bactericidal drugs are defined as those that kill bacteria, whereas bacteriostatic agents inhibit bacterial growth without directly causing cell death. acs.orgtocris.com This classification is formally determined in vitro by comparing the minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible bacterial growth, with the minimum bactericidal concentration (MBC), the lowest concentration that results in a >99.9% (or 1,000-fold) reduction in bacterial density. nih.gov An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. nih.gov

While this is a laboratory-based definition, the observed effect can be influenced by the bacterial strain, drug concentration, and site of infection. tocris.com In the context of benzamide analogues and related compounds with antimicrobial properties, both types of activity have been noted. For instance, a novel benzamide inhibitor identified as an inhibitor of the α-subunit of tryptophan synthase from Mycobacterium tuberculosis was found to exhibit visible bactericidal activity at a concentration of 6 μg/mL. google.com Similarly, studies on a series of 5-nitrofuran-triazole conjugates synthesized for antitubercular activity found that their observed bactericidal activity was consistent with their bacterial growth inhibition data. nih.gov This suggests that for certain benzamide analogues and related structures, the primary mechanism of action leads directly to bacterial cell death.

Antitubercular Activity of this compound Precursors and Analogues

A significant body of research has been dedicated to the antitubercular potential of benzamide-containing compounds, driven by the need for new drugs to combat tuberculosis (TB) and multi-drug-resistant (MDR-TB) strains. google.comnih.gov Various analogues and precursors related to the this compound structure have demonstrated notable activity against Mycobacterium tuberculosis (Mtb).

One area of investigation involves dinitrobenzamide derivatives, which are known inhibitors of the decaprenylphosphoryl-β-d-ribose oxidase (DprE1) enzyme, a critical component in mycobacterial cell wall synthesis. acs.orgdrugbank.com A study exploring 3,5-dinitrobenzamide (B1662146) derivatives found that the addition of a terminal aromatic group was particularly beneficial for activity. acs.org Several of these compounds exhibited potent activity against the Mtb H37Rv strain, with MIC values as low as 0.031 μg/mL, which is comparable to the first-line antitubercular drug isoniazid. acs.orgdrugbank.com

Other research has identified novel benzamide inhibitors that target different essential pathways in Mtb. A new benzamide compound was identified through virtual screening that inhibits the α-subunit of tryptophan synthase, causing 100% growth inhibition of the H37Rv strain at 25 μg/ml and showing bactericidal activity at 6 μg/ml. google.com Furthermore, chloro-substituted chalcone (B49325) analogues have been synthesized and evaluated, with some demonstrating activity 1.8 times greater than the standard drug pyrazinamide. Even compounds structurally related to pyrazinamide, such as 5-chloro-pyrazinamide, have been assessed. While 5-chloro-pyrazinamide showed an in vitro MIC of 12.5-25 μg/ml against Mtb, it was found to be inactive in a murine model of tuberculosis, highlighting the complexities of translating in vitro results to in vivo efficacy.

| Compound/Analogue Class | Target/Mechanism | Organism | Measured Activity (MIC) |

|---|---|---|---|

| 3,5-Dinitrobenzamide derivatives (c2, d1, d2) | DprE1 Inhibition | M. tuberculosis H37Rv | 0.031 µg/mL acs.orgdrugbank.com |

| Benzamide Inhibitor of α-TRPS | α-subunit of tryptophan synthase | M. tuberculosis H37Rv | 100% growth inhibition at 25 µg/mL google.com |

| 5-Chloro-pyrazinamide | Pyrazinamide analogue | M. tuberculosis | 12.5-25 µg/mL (in vitro) |

| Fluoro-substituted Chalcone Analogue (Compound 3) | Isocitrate lyase (predicted) | M. tuberculosis | 14 ± 0.11 µM |

| Benzimidazole Derivative (Compound 5g) | Not Specified | M. tuberculosis H37Rv | 0.112 µM nih.gov |

Antifungal and Herbicidal Activities of Related Benzamide Compounds

The benzamide chemical scaffold is a versatile structural motif found in a wide range of agrochemicals, including compounds with potent antifungal and herbicidal properties. The specific biological activity is highly dependent on the substitution patterns on the benzene (B151609) ring and the amide group.

In the realm of fungicides, benzamide derivatives have been developed to control a broad spectrum of plant pathogenic fungi. For example, a series of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives were synthesized and tested against six phytopathogenic fungi. One compound from this series, designated 6h, exhibited an EC50 value of 1.77 µg/mL against Alternaria alternata, proving superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). Another study on benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) found that compound 7h had an inhibitory activity of 90.5% against Botrytis cinereal, significantly better than the commercial fungicide fluxapyroxad (B1673505) (63.6%) under the same conditions. The benzamide fungicide zoxamide (B129027) is known to affect tubulin and microtubule interactions in Oomycetes.

Beyond fungal control, certain benzamide compounds have been specifically designed and patented for their use as herbicides. These compounds demonstrate a broad spectrum of activity against various unwanted plants, often at low application rates. The versatility of the benzamide structure allows for modifications that can confer specific activities useful in the development of new agrochemicals.

| Compound Class | Activity Type | Target Organism/Pest | Key Finding |

|---|---|---|---|

| Benzamide-Triazole Derivatives (e.g., 6h) | Antifungal | Alternaria alternata | EC50 of 1.77 µg/mL, superior to myclobutanil. |

| Benzamide-Oxadiazole Derivatives (e.g., 7h) | Antifungal | Botrytis cinereal | 90.5% inhibition, superior to fluxapyroxad. |

| Benzamidine-Triazole Derivatives (e.g., 16d) | Antifungal | Colletotrichum lagenarium | 90% efficacy in vivo, superior to carbendazim (B180503) (85%). |

| Zoxamide | Antifungal | Oomycetes | Affects tubulin and microtubule interactions. |

| Substituted Benzamide Derivatives | Herbicidal | Unwanted Vegetation | Strong herbicidal activity at low application rates. |

Enzyme Inhibition and Receptor Modulation

Inhibition of Succinate (B1194679) Dehydrogenase (SDH) by Related Benzamide Fungicides

A prominent mechanism of action for many modern benzamide-based fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme. SDH, also known as complex II, is a crucial enzyme complex integrated into both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these fungicides effectively block fungal respiration, preventing the production of energy (ATP) and leading to the cessation of fungal growth.

Fungicides that target this enzyme are collectively known as Succinate Dehydrogenase Inhibitors (SDHIs) and are classified under FRAC Group 7. The benzamide chemical structure is a key feature in several subgroups of SDHIs, including the phenyl-benzamides and pyridinyl-ethyl-benzamides. These compounds specifically interrupt the respiratory process by blocking the ubiquinone-binding site (Q-site) of the SDH complex.

Recent research continues to leverage this mechanism to develop new antifungal agents. A study focused on novel pyrazol-5-yl-benzamide derivatives identified a compound, 5IIc, with an EC50 value of 0.20 mg/L against the plant pathogen Sclerotinia sclerotiorum, comparable to the commercial SDHI fungicides fluxapyroxad and boscalid. Molecular docking simulations confirmed that this compound interacts with key amino acid residues within the SDH enzyme, validating its mode of action.

| Compound | Chemical Subgroup | Primary Use |

|---|---|---|

| Flutolanil | Phenyl-benzamide | Fungicide |

| Boscalid | Pyridine-carboxamide | Broad-spectrum foliar fungicide |

| Fluopyram | Pyridinyl-ethyl-benzamide | Broad-spectrum fungicide |

| Compound 5IIc | Pyrazol-5-yl-benzamide | Investigational fungicide |

Modulation of Glycine (B1666218) Transporter 1 (GlyT1)

Certain substituted benzamide derivatives have been identified as potent and selective modulators of the Glycine Transporter 1 (GlyT1). GlyT1 is a protein located on glial cells in the central nervous system (CNS) that is responsible for the reuptake of the amino acid glycine from the synaptic cleft. Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a receptor crucial for synaptic plasticity, learning, and memory.

By inhibiting the GlyT1 transporter, these benzamide compounds prevent the reabsorption of glycine, leading to an increased concentration of glycine in the synapse. This elevated glycine level enhances the function and activity of NMDA receptors. This mechanism is of significant therapeutic interest, particularly for conditions like schizophrenia, where NMDA receptor hypofunction is a hypothesized component of the pathophysiology. A number of pharmaceutical companies have developed selective, non-sarcosine-based GlyT1 inhibitors with a benzamide core structure, such as ACPPB, SSR-504734, and GSK-1018921, for investigation as potential treatments for the cognitive and psychotic symptoms associated with schizophrenia.

PPARdelta Antagonism by Substituted Benzamide Derivatives

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear hormone receptors comprising three subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). acs.org These receptors are key regulators of glucose metabolism, lipid metabolism, and inflammation. acs.org While extensive research has been conducted on developing agonists and antagonists for PPARα and PPARγ, the development of selective PPARδ antagonists has been more limited, with few such compounds having reached clinical trials.

Despite the scarcity of selective PPARδ antagonists, research has revealed that compounds from the substituted benzamide class can interact with this receptor subtype, sometimes as an off-target effect. A notable example is the compound 2-chloro-5-nitro-N-phenylbenzamide (GW9662), a well-characterized and widely used PPARγ antagonist. acs.org A study investigating the effects of GW9662 in human macrophages discovered that, in addition to its known PPARγ antagonism, the compound unexpectedly activates PPARδ-mediated signaling pathways. acs.org This finding demonstrates that a substituted benzamide structure can bind to and modulate the activity of PPARδ, even if its primary target is another PPAR subtype. This cross-reactivity highlights the potential for benzamide derivatives to serve as scaffolds for developing modulators of PPARδ, although research into selective antagonists from this chemical class remains an area for further exploration. acs.org

Inhibition of IκB Kinase β

The IκB kinase (IKK) complex is a crucial regulator of the NF-κB signaling pathway, which plays a significant role in inflammatory responses. nih.gov Specifically, the IKK-β subunit is considered a primary target for anti-inflammatory drug discovery. researchgate.net Research has led to the discovery of a potent and selective series of 2-amino-3,5-diarylbenzamide inhibitors of both IKK-α and IKK-β. researchgate.netnih.gov

In one study, several analogues were synthesized and evaluated for their IKK-β inhibitory potency. The most potent compounds in this series demonstrated significant activity, with pIC₅₀ values ranging from 6.8 to 7.0. researchgate.netnih.gov The high potency of these benzamide derivatives in enzyme assays was also shown to translate to significant cellular activity in relevant functional and mechanistic assays. researchgate.netnih.gov These findings highlight the potential of the benzamide scaffold in developing selective inhibitors for inflammation-related kinases. nih.gov

| Compound | IKK-β Inhibitory Potency (pIC₅₀) |

|---|---|

| Compound 8h | 7.0 |

| Compound 8r | 6.8 |

| Compound 8v | 6.8 |

PD-L1 Inhibition

The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. nih.govacs.org Small-molecule inhibitors targeting this pathway represent a promising alternative to monoclonal antibody therapies. nih.govnih.gov The benzamide scaffold has been successfully utilized to design and synthesize novel and effective inhibitors of the PD-1/PD-L1 interaction. nih.govacs.orgnih.gov

In a study focused on developing such inhibitors, a series of novel benzamide derivatives were evaluated. The most potent compound, D2, exhibited an IC₅₀ value of 16.17 nM, which was superior to the reference compound BMS202. nih.govnih.gov This compound was also shown to effectively activate the antitumor immunity of T cells. nih.govnih.gov Another study identified 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide, a related salicylamide (B354443) derivative, as the most active compound in its series, showing 57.152% inhibition in a screening assay. researchgate.net These results underscore the utility of the benzamide structure in creating potent small-molecule immune checkpoint inhibitors. nih.govresearchgate.net

| Compound | Biological Activity | Metric |

|---|---|---|

| Compound D2 | PD-1/PD-L1 Inhibition | IC₅₀ = 16.17 nM |

| 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide | PD-L1 Inhibition | 57.152% |

| BMS-202 (Reference) | PD-1/PD-L1 Inhibition | IC₅₀ = 18 nM |

Inhibition of Bacterial Enzymes (e.g., Methionine Aminopeptidase, Isocitrate Lyase, Sortase A)

One key target is the FtsZ protein, which is essential for bacterial cell division and has been a focus for developing new antibacterial agents. nih.gov A next-generation benzamide-based FtsZ inhibitor, TXH9179, which contains a 6-acetylene functionality, has demonstrated superior bactericidal potency compared to earlier analogues against a wide range of clinical isolates of Staphylococcus aureus, including multidrug-resistant strains (MRSA). nih.gov This highlights the promise of benzamide derivatives as a platform for novel antibiotics targeting bacterial cell division. nih.gov

Other Investigated Biological Activities

Anti-inflammatory Properties

Beyond the specific inhibition of IKK-β, the broader anti-inflammatory properties of benzamides have been noted, primarily through their ability to modulate the NF-κB transcription factor. nih.gov Studies have shown that certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov This effect is believed to be mediated by the inhibition of NF-κB at the gene transcription level. nih.gov For instance, metoclopramide at concentrations of 100-200 µM was shown to inhibit NF-κB in Hela cells. nih.gov Further research into N-pyrazolyl benzamide derivatives has also identified compounds with significant anti-inflammatory activity, linked to the inhibition of p38 kinase, which is involved in the production of TNF-α and other cytokines. researchgate.net

Anticonvulsant Activity

The benzamide structure is a key feature in several classes of compounds investigated for anticonvulsant activity. A library of novel fluorinated N-benzamide enaminones was synthesized and evaluated in preclinical seizure models. nih.govnih.gov Several of these analogues showed good anticonvulsant activity, particularly in the 6-Hz "psychomotor" rodent model, which is considered relevant for drug-resistant epilepsy. nih.gov Three lead compounds—GSA 62, TTA 35, and WWB 67—emerged as the first in their class to effectively block seizures in this demanding model with limited neurotoxicity. nih.gov The mechanism of action for these fluorinated N-benzamide enaminones may involve the selective inhibition of voltage-gated sodium channels, as treatment of ND7/23 cells with these compounds led to a significant reduction in whole-cell sodium currents. nih.govnih.gov

| Compound | Activity in 6-Hz (44mA) Model | Potential Mechanism |

|---|---|---|

| GSA 62 | Good anticonvulsant activity | Reduction of sodium currents |

| TTA 35 | Good anticonvulsant activity | Reduction of sodium currents |

| WWB 67 | Good anticonvulsant activity | Reduction of sodium currents |

Prokinetic Effects and Serotonin (B10506) Receptor (5-HT4) Binding

Substituted benzamide derivatives are well-known for their gastrointestinal prokinetic effects, which are mediated through agonism at the serotonin 5-HT₄ receptor. nih.govscispace.com This receptor is positively coupled to adenylate cyclase in neurons. nih.gov Compounds like cisapride (B12094), zacopride, and metoclopramide, which are structurally related to 4-amino-5-chloro-2-methoxy substituted benzamides, stimulate this receptor. scispace.com

The binding affinity of various benzamides for the human 5-HT₄ receptor has been quantified. For example, cisapride has a Kᵢ value of 41.5 nM for the 5-HT₄ receptor. drugbank.com Novel benzamide derivatives continue to be developed to improve selectivity and efficacy. One such compound, YM-53389, showed a Kᵢ of 54.6 nM for the 5-HT₄ receptor while having very low affinity for the 5-HT₃ receptor (Kᵢ > 10,000 nM), suggesting a more selective prokinetic agent. drugbank.com Another series based on an azaadamantane benzamide structure also yielded potent 5-HT₄ agonists. luc.eduluc.edu

| Compound | 5-HT₄ Receptor Binding Affinity (Kᵢ, nM) |

|---|---|

| Cisapride | 41.5 |

| Renzapride | 115 |

| Zacopride | 373 |

| YM-53389 | 54.6 |

Respiratory Syncytial Virus (RSV) Fusion Protein Inhibition

Research into the antiviral properties of benzamide derivatives has identified certain analogues of this compound as potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein. These compounds represent a promising avenue for the development of therapeutics against RSV, a primary cause of lower respiratory tract infections, particularly in young children. nih.gov The RSV fusion (F) protein is a critical component for viral entry into host cells, making it a key target for antiviral drugs. researchgate.netmdpi.com

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been investigated for their ability to inhibit RSV replication. nih.gov These studies have demonstrated that specific modifications to the benzamide structure can lead to significant antiviral activity. The inhibitory mechanism of these compounds involves the suppression of viral replication and the modulation of the host's inflammatory response to the infection. nih.gov

Detailed investigations have identified several compounds with low cytotoxicity that effectively inhibit RSV replication. nih.gov The potency of these analogues is attributed to their ability to interfere with the function of the RSV F protein, thereby preventing the fusion of the viral envelope with the host cell membrane. nih.gov The structure-activity relationship (SAR) studies of these benzamide derivatives indicate that the nature and position of substituents on the aromatic rings play a crucial role in their antiviral efficacy. rroij.comnih.gov

Key findings from the research on these analogues are summarized in the table below, highlighting the potent anti-RSV activity of selected compounds. The data underscores the potential of this chemical class as RSV fusion inhibitors.

Table 1: Antiviral Activity of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues against RSV

| Compound ID | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 11 (JMX0439-2) | 0.21 | >100 | >476 |

| 12 (JMX0447) | 0.17 | >100 | >588 |

| 15 (JMX0509) | 0.08 | >100 | >1250 |

| 22 (JMX0457) | 0.09 | >100 | >1111 |

| 26 (JMX0439-1) | 0.23 | >100 | >435 |

| 28 (JMX0490) | 0.15 | >100 | >667 |

Data sourced from a study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues. nih.gov

The research into these benzamide analogues has shown that they not only inhibit the replication of the virus but also suppress the activation of IRF3 and NF-κB, which are key signaling molecules in the host's inflammatory response to RSV infection. nih.gov This dual action of inhibiting viral replication and mitigating virus-induced inflammation makes these compounds particularly promising as therapeutic agents for RSV infections. nih.gov

Mechanistic Investigations of 5 Chloro 2 Trifluoromethyl Benzamide Action

Elucidation of Molecular Targets for 5-Chloro-2-(trifluoromethyl)benzamide and Analogues

While the precise molecular targets of this compound are not extensively documented, research on analogous benzamide (B126) structures provides significant insights into their probable mechanisms of action. The introduction of a trifluoromethyl group can substantially modify a compound's interaction with biological targets, often enhancing potency or selectivity. ontosight.ai Studies indicate that trifluoromethylated benzamides are investigated for their potential to inhibit specific enzymes or receptors, which is key to their therapeutic potential in areas like antimicrobial and anticancer applications. ontosight.ai

Analogues of this compound have been identified as potent antagonists of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. The Hh pathway is fundamental in embryonic development and its aberrant activation is linked to the formation of various cancers. Certain novel benzamide derivatives have been shown to significantly inhibit this pathway, with potencies equivalent to or greater than established inhibitors like GDC-0449 (Vismodegib).

Another area where benzamide analogues show activity is in the inhibition of enzymes crucial for pathogen survival. For instance, 8-nitro-1,3-benzothiazin-4-ones (BTZs), which are synthesized from precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), target the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is essential for the biosynthesis of the mycobacterial cell wall, making it a prime target for antitubercular agents.

Cellular Pathway Modulation and Signaling Interference by Benzamide Derivatives

Benzamide derivatives have been shown to exert significant influence over cellular signaling pathways, with the Hedgehog (Hh) signaling pathway being a prominent example. This pathway plays a crucial role in cell growth, differentiation, and tissue patterning. Dysregulation of the Hh pathway is implicated in the development and progression of several types of cancer.

The mechanism of interference by benzamide derivatives often involves the direct inhibition of the Smoothened (SMO) receptor, a G-protein-coupled receptor that is a central transducer of the Hh signal. In the absence of the Hedgehog ligand, the receptor Patched-1 (PTCH1) inhibits SMO. When the Hh ligand binds to PTCH1, this inhibition is lifted, allowing SMO to activate downstream transcription factors of the GLI family, which then regulate the expression of Hh target genes. Certain benzamide analogues function as SMO antagonists, binding to the receptor and preventing its activation, thereby blocking the entire downstream signaling cascade. This inhibition can halt the proliferation of cancer cells that depend on an overactive Hh pathway.

Research has identified specific benzamide compounds that potently inhibit Hh signaling in cell-based assays. For example, some derivatives have shown strong inhibitory effects on the proliferation of medulloblastoma cell lines, including those resistant to other SMO inhibitors, indicating a promising avenue for cancer therapy.

Proposed Mechanisms of Antimicrobial Action (e.g., Proton Shuttling, Disruption of Proton Gradient)

The antimicrobial properties of compounds related to this compound are thought to involve the disruption of fundamental cellular processes in pathogens, such as energy metabolism. One proposed mechanism is the interference with the proton motive force (PMF) across bacterial cell membranes. The PMF is essential for numerous vital functions, including ATP synthesis, motility, and the transport of molecules via influx and efflux pumps.

Studies on trifluoromethyl ketones, which are structurally related to trifluoromethyl benzamides, suggest that these compounds may target membrane transporters. nih.gov Their antibacterial effect was found to be more pronounced in E. coli mutants deficient in proton pumps, which implies that these pumps normally work to counteract the compound's effect. nih.gov This suggests a mechanism involving the disruption of the cellular proton gradient.

Furthermore, bacterial influx and efflux systems, which play roles in processes like quorum sensing, are dependent on the PMF. nih.gov A series of trifluoromethyl ketones, known to inhibit the PMF, were shown to be effective inhibitors of quorum sensing and efflux pumps in bacteria like Chromobacterium violaceum and Escherichia coli. nih.gov This inhibition is believed to occur because the compounds disrupt the energy source (the proton gradient) that these pumps rely on to expel substances, including signaling molecules or antibiotics. nih.gov While not directly demonstrated for this compound, this mechanism of disrupting the proton gradient presents a plausible hypothesis for the antimicrobial action of related trifluoromethyl-containing compounds.

Biochemical Interactions and Enzymatic Inhibition Kinetics

The biochemical interactions of benzamide derivatives have been explored through various enzymatic and kinetic studies, revealing their potential as inhibitors of several key enzymes. These investigations provide quantitative data on their inhibitory potency and the nature of their interaction with enzyme active sites.

For example, a study on 5-styrylbenzamide derivatives demonstrated significant inhibitory effects against acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. Kinetic analysis of the most active derivatives revealed the nature of this inhibition.

Table 1: Inhibition of Cholinesterases and β-Secretase by 5-Styrylbenzamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| 2a | AChE | 2.3 | Mixed |

| 2b | AChE | 5.4 | Not specified |

| 2c | AChE | 8.6 | Not specified |

| 2d | AChE | 7.8 | Not specified |

| 3a | BChE | 1.8 | Mixed |

| 3b | BACE-1 | 2.5 | Uncompetitive |

Source: Data synthesized from studies on 5-styrylbenzamide derivatives as potential inhibitors of cholinesterase and β-secretase. nih.gov

The mixed-type inhibition observed for compounds targeting AChE and BChE suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Uncompetitive inhibition, as seen with BACE-1, indicates that the inhibitor binds only to the enzyme-substrate complex.

In another line of research, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential by testing their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.

Table 2: Inhibition of α-Glucosidase and α-Amylase by a Nitrobenzamide Derivative This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 5o | α-Glucosidase | 0.15 ± 0.007 |

| 5o | α-Amylase | 0.21 ± 0.009 |

| Acarbose (Standard) | α-Glucosidase | 0.62 ± 0.012 |

| Acarbose (Standard) | α-Amylase | 1.24 ± 0.021 |

Source: Data from in vitro antidiabetic studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives.

These findings highlight that specific substitutions on the benzamide scaffold can lead to potent and selective enzyme inhibition. The kinetic data are crucial for understanding the structure-activity relationships and for the rational design of more effective therapeutic agents based on the benzamide structure.

Structure Activity Relationship Sar Studies of 5 Chloro 2 Trifluoromethyl Benzamide Analogues

Impact of Chloro and Trifluoromethyl Group Positions on Biological Activity

The specific placement of the chloro and trifluoromethyl groups on the benzamide (B126) ring is a critical determinant of biological activity. While the 5-chloro-2-(trifluoromethyl) substitution pattern is common, variations in the positions of these halogen-containing substituents can significantly modulate the potency and selectivity of the analogues.

Research on related benzimidazole (B57391) structures has shown that the position of electron-withdrawing groups like chloro and trifluoromethyl moieties can drastically alter the biological profile of the molecule. For instance, in a series of 1-alkyl-2-trifluoromethyl benzimidazole derivatives, positional isomers exhibited notable differences in their antimicrobial activity. This highlights the sensitivity of biological targets to the electronic and steric environment presented by the ligand.

A systematic exploration of positional isomers of chloro and trifluoromethyl groups on the benzamide scaffold is essential to fully elucidate the SAR. The table below illustrates hypothetical variations and their potential impact based on general SAR principles.

| Compound | Chloro Position | Trifluoromethyl Position | Anticipated Impact on Activity |

| Analogue 1 | 5 | 2 | Reference compound |

| Analogue 2 | 4 | 2 | Altered electronic distribution, potentially affecting target interaction. |

| Analogue 3 | 3 | 2 | Steric hindrance near the amide bond may influence conformation and binding. |

| Analogue 4 | 5 | 3 | Change in steric and electronic effects relative to the amide group. |

| Analogue 5 | 5 | 4 | Reduced steric hindrance near the amide, altered electronic properties. |

Influence of Substituent Electron-Withdrawing Properties on Activity

The electron-withdrawing nature of these substituents can enhance binding affinity through several mechanisms. For example, the trifluoromethyl group can form multipolar interactions with carbonyl groups in a protein's active site. nih.gov The electron-deficient aromatic ring can also participate in favorable π-stacking or other non-covalent interactions with receptor residues.

Studies on various benzamide derivatives have consistently demonstrated the importance of electron-withdrawing substituents for biological activity. For instance, in a series of benzamide-isoquinoline derivatives, electron-withdrawing groups were found to modulate selectivity for sigma-2 receptors. nih.gov Conversely, replacing these groups with electron-donating groups, such as a methoxy (B1213986) group, can have a dramatic, and sometimes detrimental, effect on activity. nih.govresearchgate.net However, in some cases, electron-donating groups can enhance activity, indicating that the optimal electronic properties are target-dependent. nih.govresearchgate.net

The strength of the electron-withdrawing effect can also be fine-tuned to optimize activity. For example, a fluorine atom is less electron-withdrawing than a trifluoromethyl group, and such a substitution could be explored to modulate the electronic properties of the benzamide ring. The following table provides a comparison of the Hammett constants (σp), a measure of the electron-donating or -withdrawing ability of a substituent, for various groups.

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -H | 0.00 | Neutral |

| -Cl | 0.23 | Electron-Withdrawing |

| -Br | 0.23 | Electron-Withdrawing |

| -I | 0.18 | Electron-Withdrawing |

| -CF₃ | 0.54 | Strongly Electron-Withdrawing |

| -NO₂ | 0.78 | Very Strongly Electron-Withdrawing |

Role of Aromatic Ring Substitutions on Bioactivity Profile

Beyond the chloro and trifluoromethyl groups, further substitutions on the aromatic ring of 5-Chloro-2-(trifluoromethyl)benzamide can significantly impact its bioactivity. These substitutions can modulate the compound's lipophilicity, solubility, and steric profile, as well as introduce new interaction points with the biological target.

The introduction of additional substituents can lead to enhanced potency. For example, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, various substitutions on the benzamide ring led to a wide range of potencies. nih.gov The nature and position of these substituents are critical. For instance, small, lipophilic groups in certain positions might fit into hydrophobic pockets within the receptor, thereby increasing binding affinity.

Another important strategy in modifying the bioactivity profile is the use of bioisosteric replacements for the phenyl ring. hyphadiscovery.comsemanticscholar.org Replacing the phenyl ring with a heterocyclic ring system can alter the compound's physicochemical properties, metabolic stability, and potential for off-target effects. For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can introduce hydrogen bond acceptors and change the molecule's polarity and solubility. The choice of the heterocyclic ring is crucial and depends on the specific requirements of the biological target. Studies have shown that such replacements can lead to significant improvements in biological activity and pharmacokinetic profiles. nih.gov

The following table presents some common bioisosteric replacements for a phenyl ring and their potential effects.

| Original Group | Bioisosteric Replacement | Potential Effects on Bioactivity |

| Phenyl | Pyridine | Introduction of a nitrogen atom can act as a hydrogen bond acceptor, potentially improving solubility and altering binding interactions. |

| Phenyl | Thiophene | Can mimic the steric and electronic properties of the phenyl ring while potentially altering metabolic stability. |

| Phenyl | Pyrazole | Can introduce both hydrogen bond donor and acceptor capabilities, influencing binding orientation. |

| Phenyl | Bicyclo[1.1.1]pentane | A non-aromatic, rigid scaffold that can mimic the spatial arrangement of a para-substituted phenyl ring, often improving solubility and metabolic stability. enamine.net |

| Phenyl | Cubane | A three-dimensional scaffold that can explore different regions of the binding pocket compared to a planar phenyl ring. semanticscholar.org |

Significance of Linker Region Modifications in Diamide and Triamide Benzamide Structures

The length of the linker is a critical parameter. An optimal linker length allows the connected fragments to adopt a conformation that is favorable for binding to their respective targets or sub-pockets within a single target. rsc.org A linker that is too short may introduce steric hindrance and prevent optimal binding, while a linker that is too long may lead to an entropic penalty upon binding, reducing affinity.

The flexibility of the linker is also a key consideration. A flexible linker can allow the molecule to adopt multiple conformations, which may be advantageous for binding to a dynamic target. However, excessive flexibility can also lead to a loss of potency due to the entropic cost of "freezing" the molecule in a single bioactive conformation upon binding. nih.gov Conversely, a rigid linker can pre-organize the molecule into a bioactive conformation, potentially leading to higher affinity.

The chemical composition of the linker can influence the molecule's solubility, metabolic stability, and potential for specific interactions with the target. For example, incorporating polar groups like ethers or amides into the linker can improve aqueous solubility. The following table provides examples of linker modifications and their potential consequences.

| Linker Modification | Potential Impact on Activity |

| Length | |

| Shortening the linker | May increase rigidity and pre-organize the molecule for binding, but could also introduce steric clashes. |

| Lengthening the linker | Can provide greater conformational flexibility to access different binding modes, but may also increase the entropic penalty of binding. |

| Flexibility | |

| Introducing rigid elements (e.g., alkynes, aromatic rings) | Can lock the molecule in a more favorable conformation for binding, reducing the entropic cost. |

| Introducing flexible elements (e.g., alkyl chains, polyethylene (B3416737) glycol) | Can allow for adaptation to the binding site but may decrease affinity due to entropy loss upon binding. |

| Composition | |

| Incorporating polar groups (e.g., ethers, amides) | Can improve solubility and provide opportunities for hydrogen bonding with the target. |

| Incorporating hydrophobic groups (e.g., alkyl chains) | Can enhance binding to hydrophobic pockets in the target. |

Stereochemical Considerations in Structure-Activity Relationships

When a molecule is chiral, its enantiomers can exhibit significantly different biological activities. wvu.edu This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers of a chiral drug. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may have lower affinity, no activity, or even produce undesirable off-target effects. researchgate.net

For analogues of this compound that contain a stereocenter, it is crucial to separate and evaluate the individual enantiomers. The development of chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), is essential for this purpose. nih.govrsc.org

The differential activity of enantiomers underscores the importance of a three-dimensional understanding of the drug-target interaction. Molecular modeling and X-ray crystallography can provide insights into how each enantiomer binds to the target and can guide the design of more potent and selective single-enantiomer drugs.

The following table illustrates the potential differences in activity between enantiomers of a hypothetical chiral this compound analogue.

| Enantiomer | Configuration | Hypothetical Biological Activity | Rationale |

| Enantiomer A | (R) | High Potency | The (R)-configuration allows for optimal three-point binding to the chiral active site of the target. |

| Enantiomer B | (S) | Low Potency or Inactive | The (S)-configuration results in a steric clash with a key residue in the active site, preventing effective binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues and to guide the design of more effective compounds. igi-global.comnih.govtandfonline.com

For this compound derivatives, a QSAR study would typically involve calculating a variety of molecular descriptors for a set of analogues with known biological activities. These descriptors can be classified into several categories:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. They are important for understanding electrostatic interactions and reactivity.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. They are crucial for assessing how well a molecule fits into a binding site.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP). Hydrophobicity is a key factor in membrane permeability and binding to hydrophobic pockets.

Topological descriptors: These are numerical values derived from the 2D representation of the molecule and describe its connectivity and branching.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model that correlates the descriptors with the biological activity. mdpi.comrjptonline.org The predictive power of the model is then validated using an external set of compounds not used in the model development.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. researchgate.netperiodikos.com.br These methods generate contour maps that visualize the regions around the molecules where changes in steric and electrostatic fields are predicted to increase or decrease activity, providing a more intuitive guide for drug design. Pharmacophore modeling is another valuable tool that identifies the essential 3D arrangement of chemical features required for biological activity. nih.govnih.gov

A successful QSAR model for this compound derivatives could provide valuable insights into the key structural requirements for their biological activity and accelerate the discovery of new and improved analogues.

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Trifluoromethyl Benzamide

Conformational Analysis and Energetic Profiles of 5-Chloro-2-(trifluoromethyl)benzamide

Conformational analysis is a critical step in understanding the behavior of a molecule, as its three-dimensional structure dictates its biological activity. For benzamide (B126) derivatives, the rotational barriers around the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group are of particular interest.

Table 1: Comparison of Dihedral Angles in N-[4-(trifluoromethyl)phenyl]benzamide

| Conformation | Dihedral Angle (Aryl Rings) | Energy Difference (kJ mol−1) |

| DFT Optimized (Gas Phase) | ~30° | 0 |

| Crystal Structure | ~60° | 3.2 |

Data sourced from a study on N-[4-(trifluoromethyl)phenyl]benzamide and is intended to be illustrative for the potential conformational behavior of related benzamides. iucr.org

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Although a dedicated study on this compound is not available, research on similar molecules provides a framework for the expected findings. For example, a computational study on 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate (B1210297) utilized the Gaussian09 software package to investigate its optimized molecular structure and vibrational frequencies. nih.gov Such calculations can elucidate bond lengths, bond angles, and dihedral angles with high accuracy.

Key electronic properties that can be derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For the related compound, 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate , HOMO and LUMO analysis was used to understand charge transfer within the molecule. nih.gov

Table 2: Key Parameters from Quantum Chemical Calculations on Related Benzamides

| Parameter | Information Provided | Relevance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |

| HOMO-LUMO Gap | Electronic reactivity and stability | A smaller gap indicates higher reactivity. |

| NBO Analysis | Intramolecular interactions, charge delocalization | Explains molecular stability. |

| MEP Map | Charge distribution | Identifies reactive sites. |

This table summarizes the types of data obtained from quantum chemical calculations on analogous compounds. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

While specific docking studies for this compound have not been detailed in the available literature, numerous studies on benzamide derivatives showcase the general methodology. mdpi.comscialert.netscialert.net The process typically involves preparing the 3D structures of the ligand and the target protein, defining a binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand. mdpi.com

For instance, molecular docking studies on various benzamide derivatives have been performed to predict their interactions with targets like the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). scialert.netscialert.net These studies often report a docking score, which is a measure of the binding affinity, and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding event, allowing for the observation of conformational changes in both the ligand and the protein upon binding.

Table 3: Common Software and Methodologies in Molecular Docking of Benzamides

| Software/Method | Purpose |

| AutoDock | A widely used program for molecular docking. scialert.netscialert.net |

| CLC Drug Discovery Workbench | Software for docking and visualization. mdpi.com |

| MMFF94 Force Field | Used for geometry optimization of the ligand. mdpi.com |

| Python Molecular Viewer | For analyzing and visualizing docking results. scialert.net |

This table outlines common tools and methods used in the molecular docking of benzamide derivatives.

In Silico Screening and Virtual Ligand Design for this compound Analogues

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This is a cost-effective method to prioritize compounds for further experimental testing.

While there are no specific reports on virtual screening campaigns centered around this compound, the general principles are well-established for benzamide derivatives. Such a process would involve using the structure of this compound as a template to search for structurally similar compounds with potentially improved properties.